4-Ethoxy-2,3,5,6-tetrafluoropyridine

概要

説明

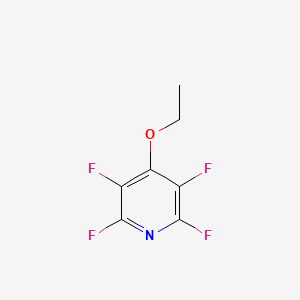

4-Ethoxy-2,3,5,6-tetrafluoropyridine is a perfluorinated heteroaromatic compound . It is a derivative of pentafluoropyridine, which is a compound where all the hydrogen atoms in the heterocyclic ring have been replaced by fluorine atoms .

Synthesis Analysis

The synthesis of 4-Ethoxy-2,3,5,6-tetrafluoropyridine involves a nucleophilic substitution reaction of pentafluoropyridine with appropriate C, S, and N-nucleophiles such as malononitrile, 1-methyl-tetrazole-5-thiol, and piperazine . This reaction provides 4-substituted 2,3,5,6-tetrafluoropyridine derivatives in good yields . The reaction of pentafluoropyridine with malononitrile under basic conditions (K2CO3) in DMF at reflux gives a 4-(malononitrile)-2,3,5,6-tetrafluoropyridine .Molecular Structure Analysis

The molecular structure of 4-Ethoxy-2,3,5,6-tetrafluoropyridine is characterized using 1H, 13C, and 19F-NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

4-Ethoxy-2,3,5,6-tetrafluoropyridine, being a derivative of pentafluoropyridine, is highly active towards nucleophilic additions due to the presence of electronegative fluorine atoms and the presence of the nitrogen heteroatom . All five fluorine atoms in pentafluoropyridine may be substituted by an appropriate nucleophile .科学的研究の応用

Synthesis and Biological Activity

- Biological Significance: A study highlighted the synthesis of new fluorinated compounds, including 4-amino-2-ethoxy-3,5,6-trifluoropyridine, derived from 4-amino 2,3,5,6-tetrafluoropyridine. These compounds displayed biological activity against various bacteria and fungus, showing mild to moderate activity against species like Escherichia coli and Salmonella typhimurium (Raache, Sekhri, & Tabchouche, 2016).

Macrocyclic Ring Systems

- Synthesis of Macrocycles: Research has utilized 4-alkoxy-tetrafluoropyridine derivatives in the synthesis of macrocyclic ring systems. These include 14- and 16-membered rings comprising pyridine with poly-ether or amine subunits. The structural characterization of two macrocycles was achieved through X-ray crystallography (Chambers et al., 2004).

Chemical Reactivity and Synthesis

- Hydrodefluorination Studies: A study demonstrated the hydrodefluorination of pentafluoropyridine at rhodium using dihydrogen, leading to the formation of 2,3,5,6-tetrafluoropyridine and unusual rhodium hydrido complexes. This process presents a catalytic method for C-F activation and formation of tetrafluoropyridine (Braun et al., 2007).

Vibrational Spectral Studies

- Spectroscopic Analysis: Quantum mechanical calculations have been conducted on derivatives like 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine. These studies include vibrational spectral analyses and assessments of molecular stability, bond strength, and electronic properties (Selvarani, Balachandran, & Vishwanathan, 2014).

Ladder Polymer Synthesis

- Polymer Chemistry: Silylated tetrahydroxy compounds were polycondensed with 2,3,5,6-tetrafluoropyridine, leading to the formation of soluble ladder polymers. The research explored variations in reaction media and conditions to achieve high conversion and control over polymer structures (Kricheldorf et al., 2006).

作用機序

The mechanism of action involves a two-step addition–elimination mechanism. First, the nucleophile is added, and then the fluorine atom is eliminated from the ring nitrogen . The site reactivity order of pentafluoropyridine is well known, with the order of activation toward nucleophilic attack following the sequence 4 (Para)-fluorine > 2 (Ortho)-fluorine > 3 (Meta)-fluorine .

Safety and Hazards

将来の方向性

The synthesis of 4-Ethoxy-2,3,5,6-tetrafluoropyridine opens up new avenues for innovative research and has the potential to revolutionize numerous cleaner and waste-reducing industrial processes . The preparation of fluorinated ionic liquids has been reported to a lesser extent due to limited synthetic pathways and availability of starting materials but has shown remarkable properties, leaving the pursuit of such novel systems worthwhile .

特性

IUPAC Name |

4-ethoxy-2,3,5,6-tetrafluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c1-2-13-5-3(8)6(10)12-7(11)4(5)9/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKZNDNMTNPRQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=NC(=C1F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506129 | |

| Record name | 4-Ethoxy-2,3,5,6-tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-2,3,5,6-tetrafluoropyridine | |

CAS RN |

76513-32-1 | |

| Record name | 4-Ethoxy-2,3,5,6-tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[2,3-b][1,4]benzodioxin](/img/structure/B3066272.png)

![8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline](/img/structure/B3066362.png)